![molecular formula C15H13NO2S B7570297 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile, also known as MSMBN, is a chemical compound that has been widely used in scientific research. It is a member of the benzonitrile family and has been studied for its potential applications in medicine, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to interact with various proteins, including tubulin and heat shock protein 90.
Biochemical and Physiological Effects:
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to induce the expression of various genes, including those involved in apoptosis and cell cycle regulation.
实验室实验的优点和局限性
One advantage of using 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile in lab experiments is its ability to inhibit the growth of cancer cells and viral replication. This makes it a useful tool for studying cancer and viral diseases. However, one limitation of using 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile and its interactions with various proteins and enzymes.
合成方法
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 2-methylbenzenesulfonyl chloride with benzonitrile, or the reaction of 2-methylbenzenesulfonyl chloride with potassium cyanide followed by the reaction of the resulting product with benzyl bromide. The purity of the synthesized 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been studied for its potential applications in medicine and pharmacology. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. It has also been studied for its potential use as an antiviral agent, inhibiting the replication of the hepatitis C virus. In addition, 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[(2-methylphenyl)sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-5-2-3-8-15(12)19(17,18)11-14-7-4-6-13(9-14)10-16/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRAQJEKLTEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

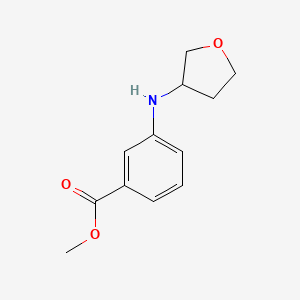
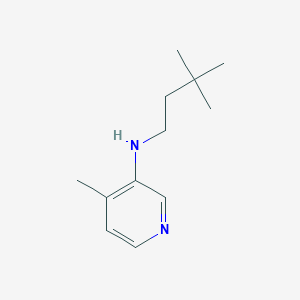
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
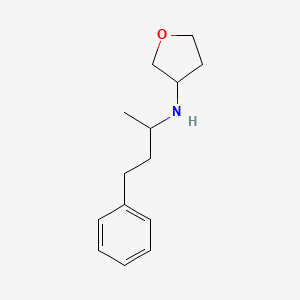
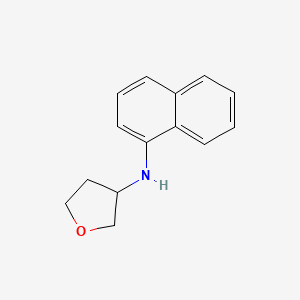


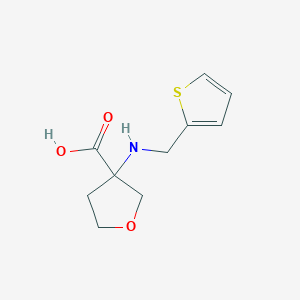

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
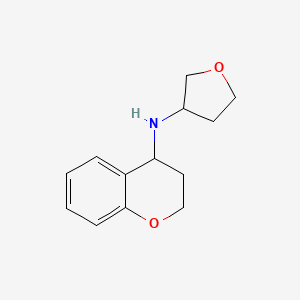
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
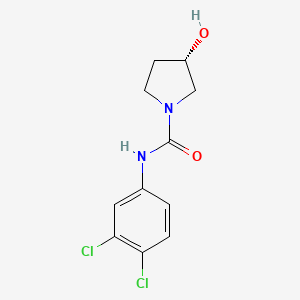
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)